

Spectroscopic Profile of Methyl 4-bromo-3-hydroxybenzoate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 4-bromo-3-hydroxybenzoate
Cat. No.:	B121415

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This technical guide provides an in-depth analysis of the spectroscopic data for **Methyl 4-bromo-3-hydroxybenzoate** (CAS No: 106291-80-9), a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.^[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causal relationships between the molecular structure and its spectral output, providing a framework for structural verification and quality control.

Molecular Structure and Spectroscopic Overview

Methyl 4-bromo-3-hydroxybenzoate is a trisubstituted benzene derivative with the molecular formula $C_8H_7BrO_3$ and a molecular weight of approximately 231.04 g/mol.^[2] The arrangement of a hydroxyl group, a bromine atom, and a methyl ester group on the aromatic ring gives rise to a unique and definitive spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the compound's identity and purity.

Figure 1: Chemical structure of **Methyl 4-bromo-3-hydroxybenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both 1H and ^{13}C NMR spectra allows for the unambiguous assignment of all protons and carbons in the structure.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **Methyl 4-bromo-3-hydroxybenzoate** is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The predicted chemical shifts (in ppm, relative to TMS) and coupling patterns are detailed in Table 1.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-OCH ₃	~ 3.9	Singlet (s)	N/A	3H
Ar-H (H-5)	~ 7.1	Doublet (d)	~ 8.5	1H
Ar-H (H-2)	~ 7.6	Doublet (d)	~ 2.0	1H
Ar-H (H-6)	~ 7.8	Doublet of doublets (dd)	~ 8.5, ~ 2.0	1H
-OH	5.0 - 6.0 (variable)	Singlet (s, broad)	N/A	1H

Note: Predicted values are based on established substituent effects on aromatic systems and data from analogous compounds such as methyl 4-bromobenzoate and methyl 4-hydroxybenzoate.[\[3\]](#)[\[4\]](#)

Expertise & Experience: Interpreting the ^1H NMR Spectrum

The predicted spectrum reflects the electronic environment of each proton. The singlet at ~3.9 ppm is characteristic of the three equivalent protons of the methyl ester group, which are shielded by the adjacent oxygen atom.[\[5\]](#)

In the aromatic region (7.0-8.0 ppm), the three protons on the benzene ring exhibit a predictable splitting pattern.

- H-5: This proton is ortho to the electron-donating hydroxyl group and will appear at the most upfield position (~7.1 ppm). It is split into a doublet by its coupling to H-6.

- H-2: This proton is ortho to the bromine atom and will appear as a doublet due to coupling with H-6. Its downfield shift (~7.6 ppm) is influenced by the deshielding effect of the adjacent bromine.
- H-6: This proton is ortho to the electron-withdrawing carbonyl group of the ester, causing it to be the most deshielded of the aromatic protons (~7.8 ppm). It is split into a doublet of doublets by its coupling to both H-5 (ortho-coupling, $J \approx 8.5$ Hz) and H-2 (meta-coupling, $J \approx 2.0$ Hz).^[6]

The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-OCH ₃	~ 52
C4 (Ar-C-Br)	~ 110
C2 (Ar-C-H)	~ 118
C6 (Ar-C-H)	~ 125
C1 (Ar-C-COOCH ₃)	~ 132
C5 (Ar-C-H)	~ 135
C3 (Ar-C-OH)	~ 155
-C=O	~ 166

Note: Predicted values are based on additive models for substituent effects on benzene rings and data from similar compounds.^[7]

Expertise & Experience: Interpreting the ^{13}C NMR Spectrum

The chemical shifts in the ^{13}C NMR spectrum are highly indicative of the electronic environment of each carbon atom.

- The methyl carbon (-OCH₃) appears upfield around 52 ppm.
- The aromatic carbons appear in the range of 110-155 ppm. The carbon attached to the bromine (C4) is shielded due to the "heavy atom effect," while the carbon attached to the hydroxyl group (C3) is significantly deshielded.
- The carbonyl carbon of the ester group is the most deshielded, appearing downfield at approximately 166 ppm.

Figure 2: NMR assignments for **Methyl 4-bromo-3-hydroxybenzoate**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Methyl 4-bromo-3-hydroxybenzoate** will be dominated by absorptions from the O-H, C=O, C-O, and aromatic C-H and C=C bonds.

Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity	Comments
O-H stretch	3500 - 3200	Strong, Broad	Characteristic of a hydrogen-bonded hydroxyl group.
C-H stretch (aromatic)	3100 - 3000	Medium	Indicates C-H bonds on the benzene ring.
C-H stretch (aliphatic)	3000 - 2850	Medium	From the methyl group of the ester.
C=O stretch (ester)	1730 - 1715	Strong, Sharp	Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ester (~1740 cm ⁻¹).
C=C stretch (aromatic)	1600 - 1450	Medium-Strong (multiple bands)	Characteristic of the benzene ring.
C-O stretch (ester)	1300 - 1000	Strong (multiple bands)	Asymmetric and symmetric stretching of the C-O-C linkage.
C-Br stretch	600 - 500	Medium-Weak	In the fingerprint region.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum provides a rapid and reliable confirmation of the key functional groups. The most telling absorptions are the broad O-H stretch above 3200 cm⁻¹, confirming the phenol group, and the very strong, sharp C=O stretch around 1720 cm⁻¹, which is indicative of the aromatic ester. The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Electron Ionization (EI) and Electrospray Ionization (ESI)

- Molecular Ion Peak: In an EI or positive-ion ESI spectrum, the molecular ion peak ($[M]^{+ \cdot}$) is expected to appear as a doublet of roughly equal intensity at m/z 230 (for the ^{79}Br isotope) and m/z 232 (for the ^{81}Br isotope). This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.[8]
- ESI-MS Data: An electrospray ionization mass spectrum (ESI-MS) has shown an intense peak at m/z 230.[9] In negative ion mode, this corresponds to the deprotonated molecule $[M - \text{H}]^{- \cdot}$, which would also exhibit the bromine isotope pattern at m/z 229 and 231.

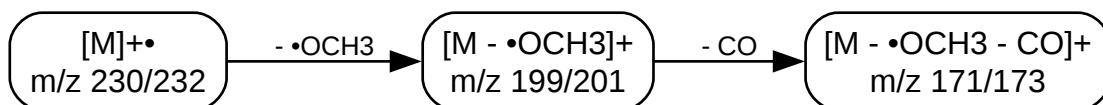
Predicted Fragmentation Pattern (EI-MS)

The primary fragmentation pathways in EI-MS are dictated by the stability of the resulting ions and neutral fragments.

m/z ($^{79}\text{Br}/^{81}\text{Br}$)	Proposed Fragment Ion	Neutral Loss
230/232	$[\text{C}_8\text{H}_7\text{BrO}_3]^{+ \cdot}$ (Molecular Ion)	N/A
199/201	$[\text{C}_7\text{H}_4\text{BrO}_2]^{+ \cdot}$	$\bullet\text{OCH}_3$ (31 Da)
171/173	$[\text{C}_6\text{H}_4\text{BrO}]^{+ \cdot}$	CO (28 Da) from 199/201
155/157	$[\text{C}_6\text{H}_4\text{Br}]^{+ \cdot}$	$\text{O}=\text{C}=\text{O}$ (44 Da) or CO (28 Da)
92	$[\text{C}_6\text{H}_4\text{O}]^{+ \cdot}$	$\bullet\text{Br}$ (79/81 Da)

Expertise & Experience: Interpreting the Mass Spectrum

The most likely initial fragmentation is the loss of the methoxy radical ($\bullet\text{OCH}_3$) from the ester group, leading to a stable acylium ion at m/z 199/201.[10] This fragment would be very prominent. Subsequent loss of carbon monoxide (CO) from the acylium ion would yield the fragment at m/z 171/173. The presence of the bromine atom throughout these fragmentation steps is confirmed by the persistence of the M/M+2 isotopic pattern.



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Figure 3: Proposed primary fragmentation pathway for **Methyl 4-bromo-3-hydroxybenzoate**.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and the use of appropriate instrumental parameters.

Protocol for NMR Data Acquisition

- Sample Preparation: Accurately weigh 10-20 mg of **Methyl 4-bromo-3-hydroxybenzoate**.
- Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean vial. Ensure complete dissolution, using gentle sonication if necessary.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs should be used. For ^{13}C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Protocol for IR Data Acquisition (ATR)

- Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
- Sample Application: Place a small amount of the solid **Methyl 4-bromo-3-hydroxybenzoate** sample onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

- Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .

Protocol for MS Data Acquisition (Direct Infusion ESI)

- Sample Preparation: Prepare a dilute solution of the sample ($\sim 1\text{ mg/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L/min}$) using a syringe pump.
- Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu). Optimize instrumental parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of **Methyl 4-bromo-3-hydroxybenzoate**. The predicted and reported spectral data are in full agreement with the assigned structure. This guide serves as a valuable resource for scientists, enabling them to verify the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their research and development endeavors.

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